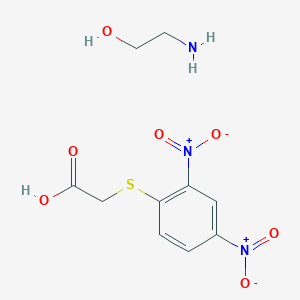
((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol(1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a hydroxyethyl group and a 2,4-dinitrophenylthioacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate typically involves a two-step process. The first step is the preparation of the hydroxyethyl ammonium salt, which is achieved by reacting mono-, di-, or tri-alkyl tertiary amines with hydrochloric acid and ethylene oxide under mild reaction conditions This reaction is carried out in an anhydrous solvent, such as ethanol, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The 2,4-dinitrophenylthioacetate moiety can be reduced to form amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate involves its interaction with molecular targets through its quaternary ammonium moiety. This positively charged group interacts with negatively charged cellular components, leading to disruption of cell membranes and inhibition of cellular processes. The 2,4-dinitrophenylthioacetate group can also form covalent bonds with nucleophiles, further enhancing its biological activity .
Comparación Con Compuestos Similares
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is unique due to its combination of a hydroxyethyl group and a 2,4-dinitrophenylthioacetate moiety. Similar compounds include:
Monoalkyl dimethyl hydroxyethyl ammonium chloride: Lacks the 2,4-dinitrophenylthioacetate group.
Didecyl methyl hydroxyethyl ammonium chloride: Contains a different alkyl chain length.
Trioctyl hydroxyethyl ammonium chloride: Has a different alkyl substitution pattern.
These similar compounds differ in their chemical properties and applications, highlighting the uniqueness of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate .
Propiedades
Número CAS |
105892-20-4 |
|---|---|
Fórmula molecular |
C10H13N3O7S |
Peso molecular |
319.29 g/mol |
Nombre IUPAC |
2-aminoethanol;2-(2,4-dinitrophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C8H6N2O6S.C2H7NO/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16;3-1-2-4/h1-3H,4H2,(H,11,12);4H,1-3H2 |
Clave InChI |
MNEKBQKPLOECLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |
Sinónimos |
((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















